
alpha-Benzyl-N-ethyl-2-thenylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Benzyl-N-ethyl-2-thenylamine hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a benzyl group, an ethyl group, and a thenyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Benzyl-N-ethyl-2-thenylamine hydrochloride can be achieved through several methods. One common approach involves the reductive amination of benzylamine with N-ethyl-2-thenylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Benzyl-N-ethyl-2-thenylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or sodium methoxide .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives .
Aplicaciones Científicas De Investigación
Alpha-Benzyl-N-ethyl-2-thenylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of alpha-Benzyl-N-ethyl-2-thenylamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Alpha-Benzyl-N-ethyl-2-thenylamine hydrochloride can be compared with other similar compounds, such as:
Benzylamine: A simpler amine with only a benzyl group attached to the nitrogen atom.
N-ethyl-2-thenylamine: Contains an ethyl and a thenyl group attached to the nitrogen atom.
Phenethylamine: A related compound with a phenyl group and an ethylamine moiety
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
80154-64-9 |
|---|---|
Fórmula molecular |
C14H18ClNS |
Peso molecular |
267.8 g/mol |
Nombre IUPAC |
N-ethyl-2-phenyl-1-thiophen-2-ylethanamine;hydrochloride |
InChI |
InChI=1S/C14H17NS.ClH/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;/h3-10,13,15H,2,11H2,1H3;1H |
Clave InChI |
WJPCARRHQBEWSP-UHFFFAOYSA-N |
SMILES canónico |
CCNC(CC1=CC=CC=C1)C2=CC=CS2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
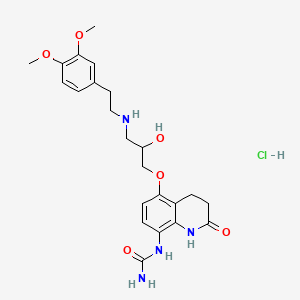
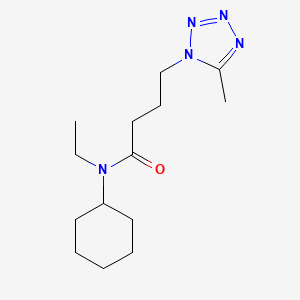
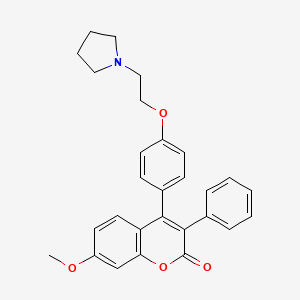
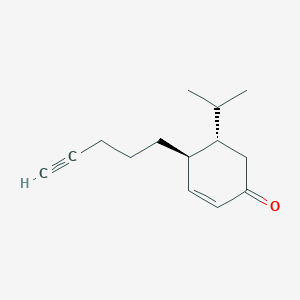
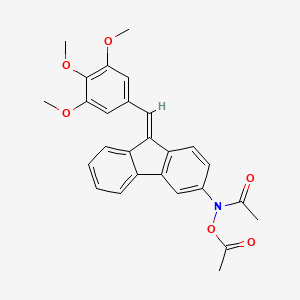
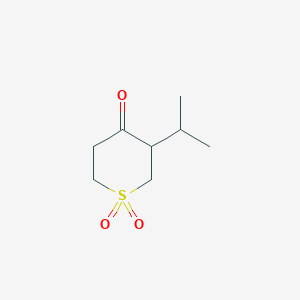
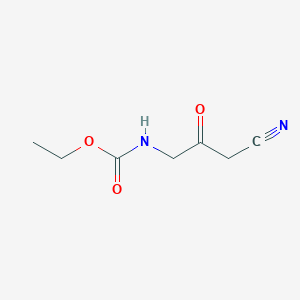



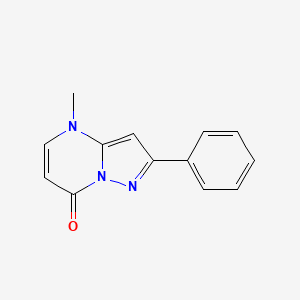
![N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide](/img/structure/B14434536.png)
